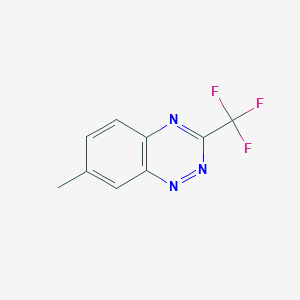
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are characterized by a triazine ring fused to a benzene ring. The presence of a trifluoromethyl group at the 3-position and a methyl group at the 7-position imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazines can be synthesized through various methods, including cycloaddition reactions, cyclocondensations, and heterocyclization of N-(2-aminoaryl)hydrazides . One common method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of azo compounds. Treatment with trifluoroacetic acid yields 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of dihydrobenzotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include copper (I) ions and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include benzotriazinyl radicals, dihydrobenzotriazines, and substituted benzotriazines .
Applications De Recherche Scientifique
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,4-benzotriazine, 7-methyl-3-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The specific pathways and targets can vary depending on the biological context and the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzotriazine: The parent compound without the methyl and trifluoromethyl groups.
1,2,3-Benzotriazine: An isomer with a different arrangement of nitrogen atoms in the triazine ring.
3-Amino-1,2,4-benzotriazine: A derivative with an amino group at the 3-position.
Uniqueness
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to other benzotriazine derivatives .
Propriétés
Numéro CAS |
143681-53-2 |
|---|---|
Formule moléculaire |
C9H6F3N3 |
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
7-methyl-3-(trifluoromethyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H6F3N3/c1-5-2-3-6-7(4-5)14-15-8(13-6)9(10,11)12/h2-4H,1H3 |
Clé InChI |
MNSUMZVSNXZPHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

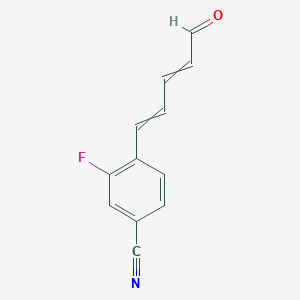
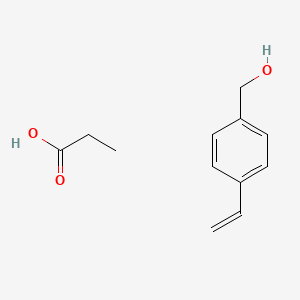
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
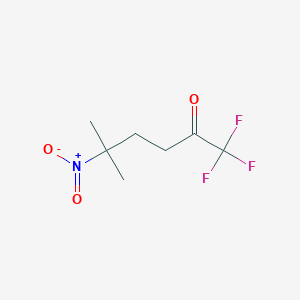
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
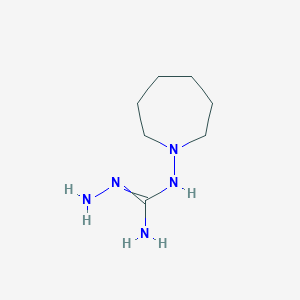
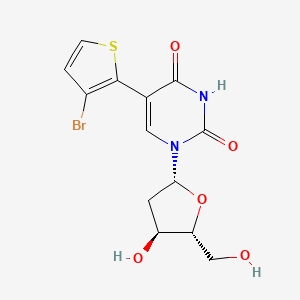
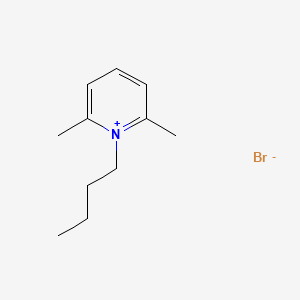
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
